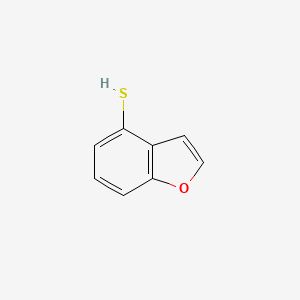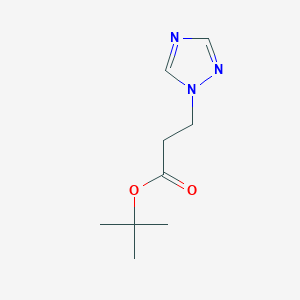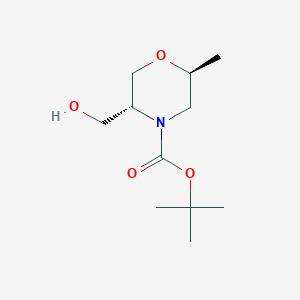
N-t-BOC-(2S)-Hydroxymethyl-(5R)-Methylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-t-BOC-(2S)-Hydroxymethyl-(5R)-Methylmorpholine is a compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amine functionalities. This compound is of significant interest in the field of medicinal chemistry and organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-t-BOC-(2S)-Hydroxymethyl-(5R)-Methylmorpholine typically involves the protection of the amine group with a BOC group. One common method is the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-t-BOC-(2S)-Hydroxymethyl-(5R)-Methylmorpholine undergoes various chemical reactions, including:
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), and deep eutectic solvents (DES) are commonly used for deprotection reactions.
Substitution: Reagents such as alkyl halides and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
N-t-BOC-(2S)-Hydroxymethyl-(5R)-Methylmorpholine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of N-t-BOC-(2S)-Hydroxymethyl-(5R)-Methylmorpholine primarily involves its role as a protecting group in organic synthesis. The BOC group stabilizes the amine functionality, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, facilitating the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
N-t-BOC-(2S)-Hydroxymethylmorpholine: Lacks the methyl group at the 5-position.
N-t-BOC-(2S)-Hydroxymethyl-(5S)-Methylmorpholine: Has a different stereochemistry at the 5-position.
Uniqueness
N-t-BOC-(2S)-Hydroxymethyl-(5R)-Methylmorpholine is unique due to its specific stereochemistry and the presence of both hydroxymethyl and methyl groups. These features contribute to its distinct reactivity and applications in synthesis .
Properties
Molecular Formula |
C11H21NO4 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-8-5-12(9(6-13)7-15-8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 |
InChI Key |
LWNYLMYGGIAKJQ-DTWKUNHWSA-N |
Isomeric SMILES |
C[C@H]1CN([C@@H](CO1)CO)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(C(CO1)CO)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Hydroxymethyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12862911.png)
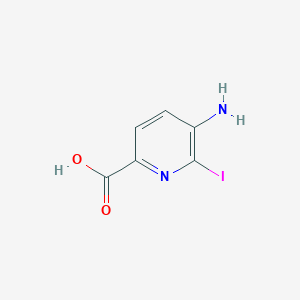

![1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone](/img/structure/B12862929.png)
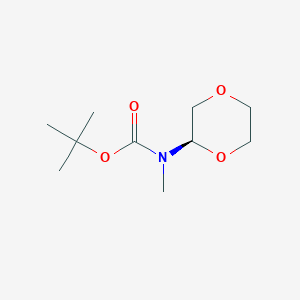
![2-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12862938.png)
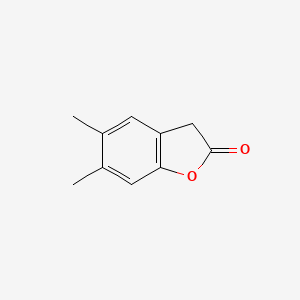

![3-Methyl-2-[(Z)-3-methylsulfanyl-phenylimino]-thiazolidin-4-one](/img/structure/B12862957.png)
![(S)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12862970.png)
